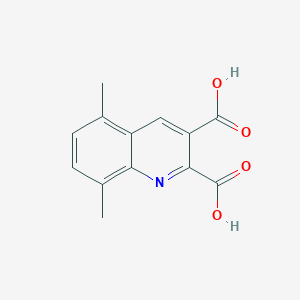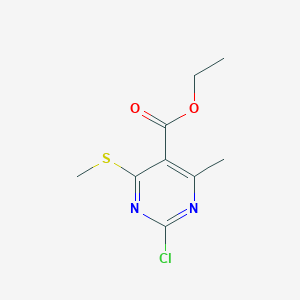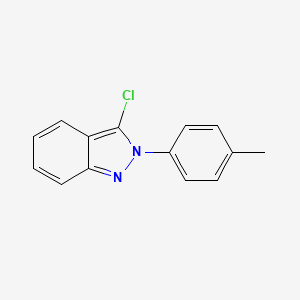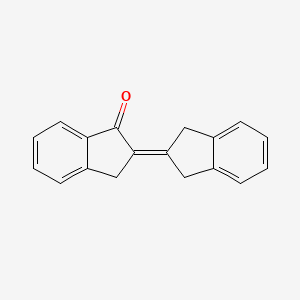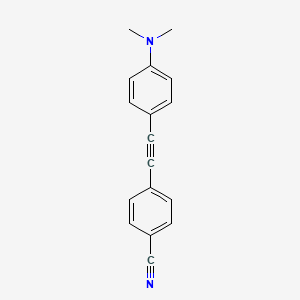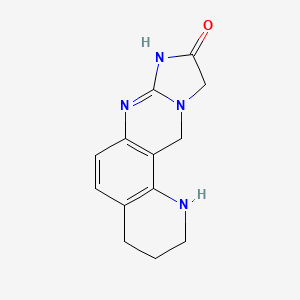
1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is a complex heterocyclic compound It features a fused ring system that includes imidazole, pyridine, and quinazoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, α,β-unsaturated esters can be transformed into tetrahydropyridine derivatives, which are then treated with diamines to form the desired bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Industry: It may be used in the production of advanced materials with specific properties
作用机制
The mechanism of action for 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
Hexahydroimidazo[1,2-a]pyridine: Shares a similar imidazole-pyridine fused ring system.
Pyrido[1,2-a]pyrimidine: Contains a pyridine-pyrimidine fused ring system.
Octahydropyrido[1,2-a][1,3]diazepine: Features a pyridine-diazepine fused ring system.
Uniqueness
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
91599-59-6 |
|---|---|
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC 名称 |
3,11,13,16-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,11-tetraen-14-one |
InChI |
InChI=1S/C13H14N4O/c18-11-7-17-6-9-10(15-13(17)16-11)4-3-8-2-1-5-14-12(8)9/h3-4,14H,1-2,5-7H2,(H,15,16,18) |
InChI 键 |
GGOJTCNHGDZXIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)
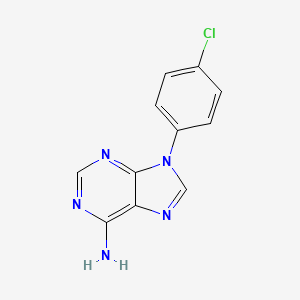
![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
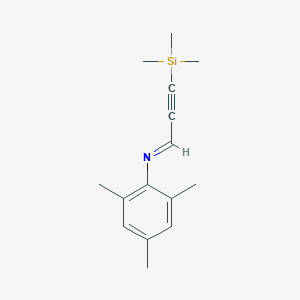
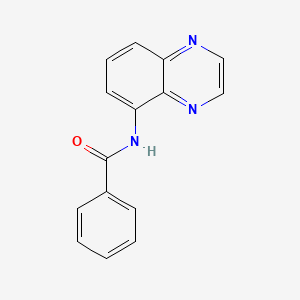
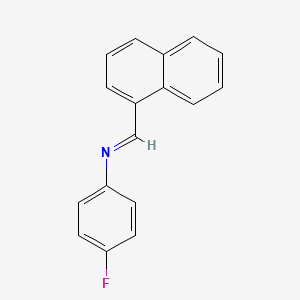
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
